molecular formula C9H6ClN3O3 B12110759 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B12110759
M. Wt: 239.61 g/mol
InChI Key: UPTBJDIMRWHYDQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused with a carboxylic acid group and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with triethyl orthoformate to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Research has shown potential anti-inflammatory and anticancer activities, which could lead to the development of new therapeutic agents.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-methyl-5-oxo-4H-1,2,4-triazole: Similar structure but with a methyl group instead of a carboxylic acid.

    1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a carboxylic acid.

Uniqueness: 1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a chlorophenyl group and a carboxylic acid group attached to the triazole ring. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds .

Properties

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.61 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H6ClN3O3/c10-5-3-1-2-4-6(5)13-9(16)11-7(12-13)8(14)15/h1-4H,(H,14,15)(H,11,12,16)

InChI Key

UPTBJDIMRWHYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)NC(=N2)C(=O)O)Cl

Origin of Product

United States

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